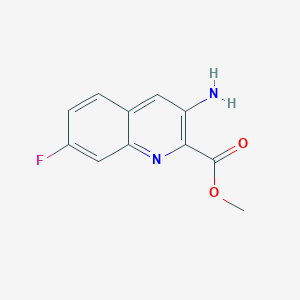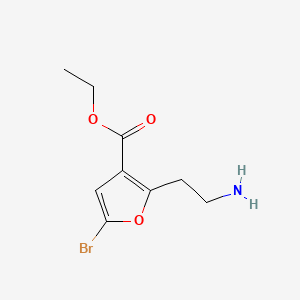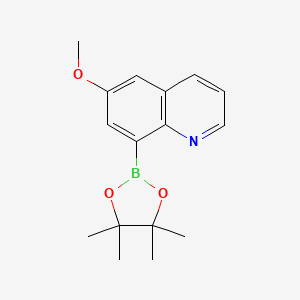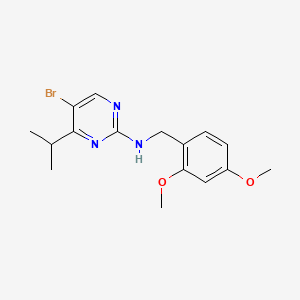
5-Bromo-N-(2,4-dimethoxybenzyl)-4-isopropylpyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-N-(2,4-dimethoxybenzyl)-4-isopropylpyrimidin-2-amine is a complex organic compound that features a bromine atom, a dimethoxybenzyl group, and an isopropyl group attached to a pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-(2,4-dimethoxybenzyl)-4-isopropylpyrimidin-2-amine typically involves multiple steps, starting with the preparation of the pyrimidine core. The bromination of the pyrimidine ring can be achieved using N-bromosuccinimide (NBS) under radical conditions
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-N-(2,4-dimethoxybenzyl)-4-isopropylpyrimidin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
5-Bromo-N-(2,4-dimethoxybenzyl)-4-isopropylpyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-Bromo-N-(2,4-dimethoxybenzyl)-4-isopropylpyrimidin-2-amine involves its interaction with specific molecular targets. The bromine atom and the dimethoxybenzyl group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The isopropyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromo-N-(5-bromo-2,4-dimethoxybenzyl)aniline
- 5-Bromo-N-(2,4-dimethoxybenzyl)-2-thiophenesulfonamide
Uniqueness
5-Bromo-N-(2,4-dimethoxybenzyl)-4-isopropylpyrimidin-2-amine is unique due to the specific combination of functional groups attached to the pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C16H20BrN3O2 |
|---|---|
Poids moléculaire |
366.25 g/mol |
Nom IUPAC |
5-bromo-N-[(2,4-dimethoxyphenyl)methyl]-4-propan-2-ylpyrimidin-2-amine |
InChI |
InChI=1S/C16H20BrN3O2/c1-10(2)15-13(17)9-19-16(20-15)18-8-11-5-6-12(21-3)7-14(11)22-4/h5-7,9-10H,8H2,1-4H3,(H,18,19,20) |
Clé InChI |
MMZKRQKJXPOJLZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=NC(=NC=C1Br)NCC2=C(C=C(C=C2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


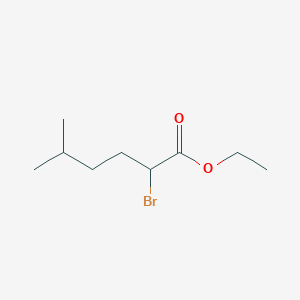
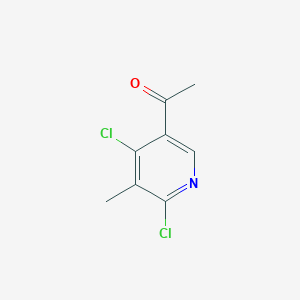
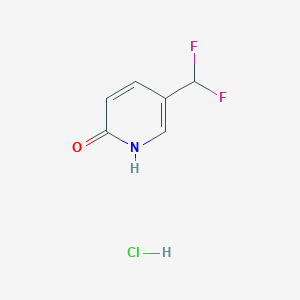
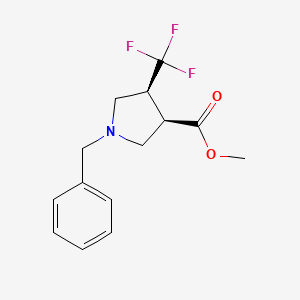

![4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B13674548.png)
![8-Bromo-2-(2-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13674553.png)
![6-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B13674557.png)
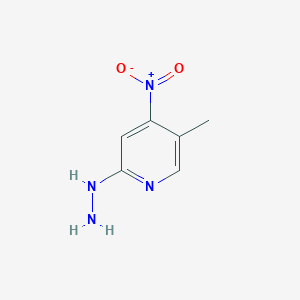
![7-Bromo-2-chloro-5-(methylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13674572.png)
![5-Bromo-2,4-dichloropyrido[3,4-d]pyrimidine](/img/structure/B13674587.png)
